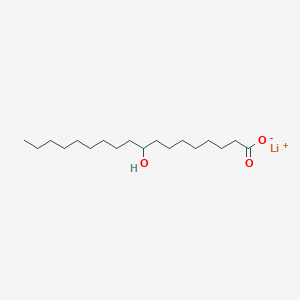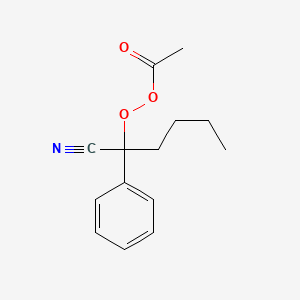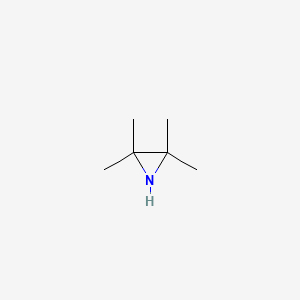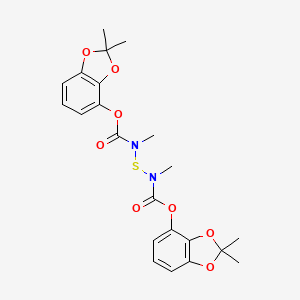
9-Hydroxyoctadecanoic acid lithium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-Hydroxyoctadecanoic acid lithium salt: is a chemical compound with the molecular formula C18H35LiO3. It is a lithium salt derivative of 9-hydroxyoctadecanoic acid, which belongs to the class of long-chain fatty acids. This compound is known for its hydrophobic nature and is practically insoluble in water .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 9-hydroxyoctadecanoic acid lithium salt typically involves the reaction of 9-hydroxyoctadecanoic acid with lithium hydroxide. The reaction is carried out in an organic solvent such as ethanol or methanol under controlled temperature conditions to ensure the complete formation of the lithium salt .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yield and purity. The product is then purified through crystallization or other separation techniques .
Analyse Chemischer Reaktionen
Types of Reactions: 9-Hydroxyoctadecanoic acid lithium salt undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of 9-ketooctadecanoic acid or 9-carboxyoctadecanoic acid.
Reduction: Formation of 9-hydroxyoctadecanol.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Wissenschaftliche Forschungsanwendungen
Chemistry: 9-Hydroxyoctadecanoic acid lithium salt is used as a precursor in the synthesis of various organic compounds. It serves as an intermediate in the production of surfactants, lubricants, and other specialty chemicals .
Biology: In biological research, this compound is used to study the metabolism of long-chain fatty acids. It is also used in the preparation of lipid-based drug delivery systems .
Medicine: It is also being investigated for its role in modulating lipid metabolism and its potential therapeutic effects .
Industry: In the industrial sector, this compound is used in the production of lubricants, surfactants, and other specialty chemicals. It is also used as an additive in the formulation of various industrial products .
Wirkmechanismus
The mechanism of action of 9-hydroxyoctadecanoic acid lithium salt involves its interaction with lipid membranes and enzymes involved in lipid metabolism. The compound can modulate the activity of enzymes such as lipases and fatty acid synthases, thereby influencing lipid metabolism pathways. It also interacts with cellular membranes, affecting their fluidity and permeability .
Vergleich Mit ähnlichen Verbindungen
9-Hydroxyoctadecanoic acid: The parent compound without the lithium salt.
12-Hydroxyoctadecanoic acid: A similar compound with a hydroxyl group at the 12th position.
9-Ketooctadecanoic acid: An oxidized derivative of 9-hydroxyoctadecanoic acid.
Comparison:
9-Hydroxyoctadecanoic acid lithium salt: is unique due to the presence of the lithium ion, which imparts distinct chemical and physical properties compared to its parent compound and other derivatives.
12-Hydroxyoctadecanoic acid: has a different hydroxyl group position, leading to variations in its reactivity and applications.
9-Ketooctadecanoic acid:
Eigenschaften
Molekularformel |
C18H35LiO3 |
|---|---|
Molekulargewicht |
306.4 g/mol |
IUPAC-Name |
lithium;9-hydroxyoctadecanoate |
InChI |
InChI=1S/C18H36O3.Li/c1-2-3-4-5-6-8-11-14-17(19)15-12-9-7-10-13-16-18(20)21;/h17,19H,2-16H2,1H3,(H,20,21);/q;+1/p-1 |
InChI-Schlüssel |
UHHXCYRDDVWEGJ-UHFFFAOYSA-M |
Kanonische SMILES |
[Li+].CCCCCCCCCC(CCCCCCCC(=O)[O-])O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2,4-Methanoindeno[7,1-BC]furan](/img/structure/B13795572.png)

![[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 3-ethylheptanoate](/img/structure/B13795583.png)

![8-Methyl-1-azabicyclo[3.2.1]octane](/img/structure/B13795596.png)



![N-[5-(2-methoxyethyl)-1,3,4-thiadiazol-2-yl]-1H-1,2,4-triazole-5-carboxamide](/img/structure/B13795619.png)




